molecular formula C24H30ClN3O2 B247130 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

Numéro de catalogue B247130
Poids moléculaire: 428 g/mol
Clé InChI: RTOXDPXFZVDSMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone, also known as BRL-15572, is a selective antagonist of dopamine D3 receptors. It was first synthesized in 2005 and has been studied extensively in scientific research for its potential therapeutic applications.

Mécanisme D'action

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. By blocking the activation of these receptors, 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone reduces the release of dopamine, a neurotransmitter that is involved in reward and motivation. This leads to a decrease in drug-seeking behavior and may help to prevent relapse in individuals with addiction.
Biochemical and Physiological Effects:
In addition to its effects on dopamine D3 receptors, 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has also been shown to have an impact on other neurotransmitter systems, including serotonin and norepinephrine. It has been found to increase the release of these neurotransmitters in certain brain regions, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone in lab experiments is its high selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of blocking these receptors without interfering with other neurotransmitter systems. However, one limitation of using 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve a significant effect in certain experiments.

Orientations Futures

There are several potential future directions for research on 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone. One area of interest is its potential as a treatment for other psychiatric disorders, such as depression and anxiety. Additionally, researchers may explore the use of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies may be conducted to better understand the mechanisms of action of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone and its effects on other neurotransmitter systems.

Méthodes De Synthèse

The synthesis of 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone involves several steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the chlorination of the phenyl ring. The final product is obtained through a reaction between 4-chlorophenoxyacetic acid and 1-[4-(4-bromobenzyl)piperazin-1-yl]propan-2-ol. The yield of the synthesis is approximately 30%.

Applications De Recherche Scientifique

1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are implicated in the regulation of reward, motivation, and addiction. 1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has been found to reduce drug-seeking behavior in animal models of addiction and has shown promise as a treatment for cocaine and methamphetamine addiction.

Propriétés

Formule moléculaire

C24H30ClN3O2

Poids moléculaire

428 g/mol

Nom IUPAC

1-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C24H30ClN3O2/c25-21-6-8-23(9-7-21)30-19-24(29)28-12-10-22(11-13-28)27-16-14-26(15-17-27)18-20-4-2-1-3-5-20/h1-9,22H,10-19H2

Clé InChI

RTOXDPXFZVDSMY-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl

SMILES canonique

C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.